molecular formula C18H28Br2O2 B162551 1,4-Dibromo-2,5-bis(hexyloxy)benzene CAS No. 128424-36-2

1,4-Dibromo-2,5-bis(hexyloxy)benzene

Cat. No.: B162551
CAS No.: 128424-36-2
M. Wt: 436.2 g/mol
InChI Key: SOGHPVFJOUWTNY-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(hexyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2. It is a derivative of benzene, where two bromine atoms and two hexyloxy groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis(hexyloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dihexyloxybenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(hexyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1,4-Dibromo-2,5-bis(hexyloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(hexyloxy)benzene involves its interaction with molecular targets through its bromine and hexyloxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of hexyloxy groups.

    1,4-Dibromo-2,5-dihydroxybenzene: Contains hydroxyl groups instead of hexyloxy groups.

    1,4-Dibromo-2,5-diphenoxybenzene: Features phenoxy groups instead of hexyloxy groups.

Uniqueness

1,4-Dibromo-2,5-bis(hexyloxy)benzene is unique due to its hexyloxy groups, which provide distinct chemical properties and reactivity compared to similar compounds. These properties make it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

1,4-dibromo-2,5-dihexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-13-16(20)18(14-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGHPVFJOUWTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1Br)OCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587374
Record name 1,4-Dibromo-2,5-bis(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128424-36-2
Record name 1,4-Dibromo-2,5-bis(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of KOH powder (10.47 g, 186.6 mmol) in dried DMSO (360 mL) was degassed under vigorous stirring for 1 h. 2,5-dibromo-1,4-dihydroxybenzene (5 g, 18.66 mol) and 1-bromohexane (5.8 mL, 41.06 mmol) were added and stirred for 12 h. The solution was concentrated and precipitated in water, filtered, washed with methanol. The product was recrystallized in ethanol, dried in vacuo (4.518 g, 55.5%). 1H NMR(300 MHz, CDCl3): δ 7.08 (s, 2H), 3.95 (t, 4H), 1.8 (m, 4H), 1.49 (m, 4H). 1.37 (m, 8H), 0.9 (t, 6H).
Name
Quantity
10.47 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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